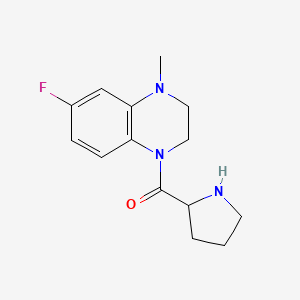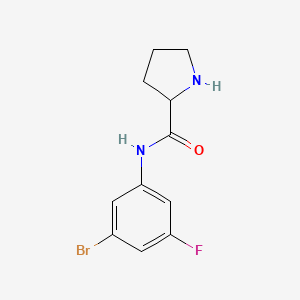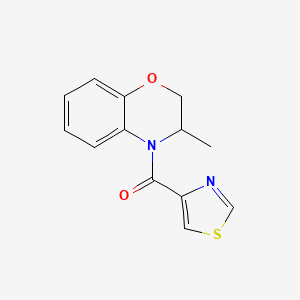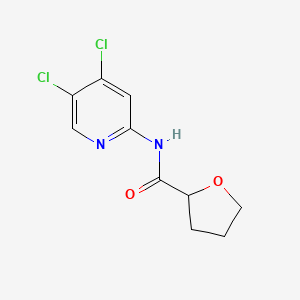
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, also known as MTCD, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. Apoptosis is a process of programmed cell death that is important for the removal of damaged or unwanted cells. Angiogenesis is the process of new blood vessel formation, which is important for tumor growth and metastasis. 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to inhibit angiogenesis, which may contribute to its anticancer properties. Finally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to modulate immune function, enhancing the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has several advantages for use in lab experiments, including its ease of synthesis and its well-established chemical properties. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to be relatively stable and non-toxic, making it a safe compound for use in cell culture and animal studies. However, there are also limitations to the use of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in lab experiments. For example, the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in different disease models.
将来の方向性
There are several future directions for research on 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, which may provide insights into its potential applications in the treatment of various diseases. Second, additional studies are needed to determine the optimal dosage and administration route for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in different disease models. Finally, future research should focus on the development of novel formulations of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, such as nanoparticles or liposomes, which may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is a promising chemical compound that has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is well-established, and the compound has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide and to determine the optimal dosage and administration route for different disease models.
合成法
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanone, thiosemicarbazide, and methyl iodide. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established in the literature and has been used by several researchers to obtain 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide for further experimentation.
科学的研究の応用
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to have neuroprotective effects, reducing neuroinflammation and oxidative stress in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-9(15-13-7)12-8(14)10(2)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMWXGHDHXBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2(CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
